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Compound of Interest

Compound Name: Enkephalin, dehydro-ala(3)-

Cat. No.: B15437039 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ΔAla-enkephalin, an unsaturated

analog of the endogenous opioid peptide enkephalin. It details its characterization, receptor

binding affinity, synthesis, and the signaling pathways it modulates. This document is intended

to serve as a valuable resource for researchers and professionals involved in opioid research

and the development of novel analgesic drugs.

Introduction to ΔAla-Enkephalin
Enkephalins are endogenous pentapeptides that play a crucial role in pain modulation by

acting on opioid receptors. The native enkephalins, [Met]-enkephalin and [Leu]-enkephalin, are

rapidly degraded by peptidases, limiting their therapeutic potential. The introduction of a

dehydroalanine (ΔAla) residue at position 2 of the enkephalin sequence, creating ΔAla-

enkephalin, is a chemical modification aimed at increasing metabolic stability and potentially

altering receptor selectivity and affinity. The double bond in the ΔAla residue introduces

conformational rigidity, which can influence its interaction with the opioid receptor binding

pocket.
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The binding affinity of ΔAla-enkephalin analogs for the μ (mu) and δ (delta) opioid receptors

has been characterized through competitive radioligand binding assays. These assays

determine the concentration of the unlabeled ligand (ΔAla-enkephalin) required to inhibit the

binding of a radiolabeled ligand to the receptors by 50% (IC50). The IC50 values are indicative

of the binding affinity, with lower values representing higher affinity.

The following table summarizes the in vitro binding affinities of [ΔAla², Leu⁵]-enkephalin and

[ΔAla², Met⁵]-enkephalin for μ- and δ-opioid receptors, as determined by Shimohigashi et al.

(1982).

Compound Receptor Radioligand IC50 (nM)

[ΔAla², Leu⁵]-

enkephalin
μ [³H]-Naloxone 25.0

δ
[³H]-[D-Ala², D-

Leu⁵]Enk
1.8

[ΔAla², Met⁵]-

enkephalin
μ [³H]-Naloxone 32.0

δ
[³H]-[D-Ala², D-

Leu⁵]Enk
2.5

[D-Ala², D-Leu⁵]-

Enkephalin (DADLE)
μ [³H]-Naloxone 15.0

δ
[³H]-[D-Ala², D-

Leu⁵]Enk
1.5

[Leu]-Enkephalin μ [³H]-Naloxone 250

δ
[³H]-[D-Ala², D-

Leu⁵]Enk
10.0

Data sourced from Shimohigashi Y, English ML, Stammer CH, Costa T. Dehydro enkephalin.

IV. Discriminative recognition of δ and μ opiate receptors by enkephalin analogs. Biochem

Biophys Res Commun. 1982 Jan 29;104(2):583-90.
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Experimental Protocols
Synthesis of ΔAla-Enkephalin via Solid-Phase Peptide
Synthesis (SPPS)
The synthesis of enkephalin analogs containing a dehydroalanine residue can be achieved

using Fmoc-based solid-phase peptide synthesis (SPPS). A common strategy involves the

synthesis of a precursor peptide containing a protected β-hydroxyamino acid (e.g., serine) or a

β-sulfonyl- or β-seleno-alanine derivative, followed by an elimination reaction to form the

double bond of the ΔAla residue.

Materials:

Fmoc-protected amino acids (including Fmoc-L-Ser(tBu)-OH)

Rink Amide resin

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), HOBt (Hydroxybenzotriazole)

Base: DIPEA (N,N-Diisopropylethylamine)

Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

Solvents: DMF, Dichloromethane (DCM), Diethyl ether

Protocol:

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20%

piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

Amino Acid Coupling:
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Activate the Fmoc-protected amino acid (3 equivalents) with HBTU (3 eq.) and HOBt (3

eq.) in the presence of DIPEA (6 eq.) in DMF.

Add the activated amino acid solution to the resin and shake for 2 hours at room

temperature.

Monitor the coupling reaction using a ninhydrin test.

Wash the resin with DMF and DCM.

Peptide Elongation: Repeat steps 2 and 3 for each amino acid in the enkephalin sequence

(e.g., Leu, Phe, Gly, Ser).

Dehydration of Serine to ΔAla:

After the final coupling and Fmoc deprotection, the peptide-resin is treated with a

dehydrating agent. A common method is the use of disuccinimidyl carbonate (DSC) or a

similar reagent in the presence of a base like triethylamine to induce β-elimination of the

serine side chain, forming the dehydroalanine residue. This step is performed on the fully

assembled peptide still attached to the resin.

Cleavage and Deprotection:

Wash the resin with DCM and dry under vacuum.

Treat the resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours at room

temperature to cleave the peptide from the resin and remove the side-chain protecting

groups.

Peptide Precipitation and Purification:

Precipitate the crude peptide by adding cold diethyl ether.

Centrifuge to collect the peptide pellet and wash with cold ether.

Purify the crude peptide using reverse-phase high-performance liquid chromatography

(RP-HPLC).
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Characterization: Confirm the identity and purity of the synthesized ΔAla-enkephalin using

mass spectrometry and analytical RP-HPLC.

Competitive Radioligand Binding Assay
This protocol outlines the procedure for determining the binding affinity of ΔAla-enkephalin for

opioid receptors using a competitive radioligand binding assay.

Materials:

Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells stably

expressing the human μ-opioid receptor).

Radioligand: e.g., [³H]-DAMGO for μ-receptors, [³H]-DPDPE for δ-receptors.

Unlabeled ligand: ΔAla-enkephalin.

Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

Glass fiber filters (e.g., Whatman GF/B).

Scintillation cocktail.

Scintillation counter.

Protocol:

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend in binding

buffer to a final protein concentration of 50-100 µg/mL.

Assay Setup:

In a 96-well plate, add the following components in triplicate:

Total Binding: 50 µL of binding buffer, 50 µL of radioligand solution (at a concentration

near its Kd), and 100 µL of the membrane preparation.
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Non-specific Binding: 50 µL of a high concentration of a non-radiolabeled universal

opioid antagonist (e.g., 10 µM naloxone), 50 µL of radioligand solution, and 100 µL of

the membrane preparation.

Competition: 50 µL of varying concentrations of ΔAla-enkephalin, 50 µL of radioligand

solution, and 100 µL of the membrane preparation.

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell

harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound

radioligand.

Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail,

and measure the radioactivity using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the concentration of ΔAla-

enkephalin.

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression

analysis.

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

Signaling Pathways and Experimental Workflows
Opioid Receptor Signaling Pathway
Opioid receptors, including the μ and δ subtypes that ΔAla-enkephalin binds to, are G-protein

coupled receptors (GPCRs). Upon agonist binding, they initiate a cascade of intracellular

signaling events.
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Caption: Opioid Receptor Signaling Pathway.

Experimental Workflow for Receptor Binding Assay
The following diagram illustrates the logical flow of a competitive radioligand binding assay to

determine the binding affinity of ΔAla-enkephalin.
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Caption: Receptor Binding Assay Workflow.

Conclusion
ΔAla-enkephalin represents a promising modification of the native enkephalin structure,

demonstrating enhanced stability and potent, selective binding to opioid receptors, particularly

the δ-subtype. The methodologies outlined in this guide for its synthesis and characterization
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provide a framework for further investigation into its pharmacological properties and therapeutic

potential. The detailed understanding of its interaction with opioid receptors and the

subsequent signaling cascades is essential for the rational design of novel analgesics with

improved efficacy and reduced side effects.

To cite this document: BenchChem. [Characterization of ΔAla-Enkephalin and its Receptor
Binding Affinity: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15437039#characterization-of-ala-enkephalin-and-
its-receptor-binding-affinity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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